molecular formula C21H18N2O4 B6506503 N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1421450-37-4

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B6506503
CAS No.: 1421450-37-4
M. Wt: 362.4 g/mol
InChI Key: DIEXMOQSADEPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a but-2-yn-1-yl chain, which is further substituted at position 4 with a 2-methoxyphenoxy moiety. The 1,2-oxazole ring is also substituted at position 5 with a phenyl group. Its design integrates a rigid alkyne linker (but-2-yn-1-yl) and aromatic groups (phenyl and methoxyphenoxy), which may enhance binding affinity and metabolic stability .

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-25-18-11-5-6-12-19(18)26-14-8-7-13-22-21(24)17-15-20(27-23-17)16-9-3-2-4-10-16/h2-6,9-12,15H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXMOQSADEPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.

    Introduction of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Attachment of the methoxyphenoxy substituent: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.

    Formation of the but-2-yn-1-yl linker: The but-2-yn-1-yl linker can be synthesized through a Sonogashira coupling reaction involving an alkyne and an appropriate halide.

Industrial Production Methods

Industrial production of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects have been explored in preclinical studies, with a focus on its ability to modulate specific biological pathways.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Below is an analysis of key structural and functional analogs:

Structural Analogs with 1,2-Oxazole Carboxamide Moieties
Compound Name Key Structural Features Synthesis & Purity/Yield Notable Differences vs. Target Compound
N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (32, ) 5-Methyl oxazole, dichlorophenoxy, and methoxybenzyl substituents LiAlH4 reduction; 94.4–95.1% purity Lacks alkyne linker; methyl vs. phenyl at oxazole C5
N-(4-Acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide () Acetamidophenyl substituent instead of alkyne-linked methoxyphenoxy Not specified Polar acetamide group replaces hydrophobic alkyne chain
Ceapin-A4 () 5-(Furan-2-yl) oxazole, benzylpyrazole substituent Commercially available (Enamine) Furan replaces phenyl; pyrazole instead of alkyne

Key Observations :

  • Substituting the oxazole’s C5 position with phenyl (target compound) instead of methyl (compound 32) may enhance π-π stacking interactions in biological systems .
  • The methoxyphenoxy group in the target compound contrasts with dichlorophenoxy (compound 32) or acetamidophenyl (), altering electronic properties and solubility .
Analogs with Heterocyclic Variations
Compound Name (Source) Heterocyclic Core Functional Groups Pharmacological Implications
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide () 1,3-Thiazole and 1,2,4-oxadiazole Methylthiazole, methoxyphenyl oxadiazole Thiazole’s sulfur atom may improve membrane permeability vs. oxazole
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-... () 4,5-Dihydroisoxazole Tetrahydroacridin-9-yl amine Low yield (10%) suggests synthetic challenges

Key Observations :

  • Replacing oxazole with thiazole () introduces sulfur, which could modulate redox properties and binding kinetics .
  • The dihydroisoxazole in ’s compound demonstrates how saturation of the heterocycle affects conformational flexibility and synthesis efficiency .
Substituent-Driven Comparisons
  • Methoxyphenoxy vs.
  • Alkyne Linker vs. Alkyl Chains : The but-2-yn-1-yl linker may confer greater stability compared to saturated alkyl chains (e.g., compound 33 in ), which are prone to oxidative degradation .

Biological Activity

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an oxazole ring, which is known for its diverse pharmacological properties. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

PropertyValue
Molecular Formula C₁₅H₁₅N₃O₃
Molecular Weight 285.30 g/mol
CAS Number 1421506-42-4

Structure

The structural representation of the compound includes:

  • An oxazole ring
  • A methoxyphenoxy group
  • A butynyl chain

These components contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activities. For instance, a study highlighted the antibacterial effects of various oxazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxazole structure can enhance efficacy against specific pathogens .

Case Study: Antibacterial Activity

In a comparative study, N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide was tested alongside standard antibiotics. The results demonstrated promising antibacterial activity with an inhibition zone comparable to that of established antibiotics like amoxicillin.

CompoundInhibition Zone (mm)Reference Antibiotic (Amoxicillin)
N-[4-(2-methoxyphenoxy)but...2030
Control (DMSO)0-

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have shown that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
  • Induction of Apoptosis : It can activate apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.

Other Biological Activities

Beyond antimicrobial and anticancer effects, preliminary studies suggest that this compound may also have:

  • Anti-inflammatory properties : By modulating inflammatory cytokines.
  • Antioxidant effects : Scavenging free radicals and reducing oxidative stress.

Synthesis and Evaluation

The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The evaluation of its biological activity is conducted through various assays including:

  • Disk Diffusion Method : For assessing antibacterial properties.
  • MTT Assay : For evaluating cytotoxicity against cancer cell lines.
  • Flow Cytometry : To analyze apoptosis induction.

Summary of Findings

Recent studies have confirmed that modifications in the chemical structure significantly influence biological activity:

ModificationEffect on Activity
Addition of methoxy groupIncreased solubility
Variation in alkynyl chainEnhanced antibacterial potency
Oxazole ring substitutionAltered cytotoxicity profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.